Clopirac

描述

RN given refers to parent cpd

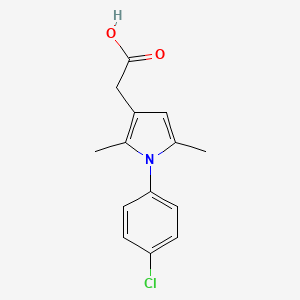

Structure

3D Structure

属性

IUPAC Name |

2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-9-7-11(8-14(17)18)10(2)16(9)13-5-3-12(15)4-6-13/h3-7H,8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCRQMUYEQHNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046158 | |

| Record name | Clopirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42779-82-8 | |

| Record name | Clopirac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42779-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopirac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042779828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clopirac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPIRAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J23127WJYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of Clopirac: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopirac, a non-steroidal anti-inflammatory drug (NSAID) of the pyrroleacetic acid class, exerts its therapeutic effects primarily through the potent inhibition of prostaglandin synthesis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the cyclooxygenase (COX) enzymes and the subsequent impact on the arachidonic acid cascade. This document synthesizes available data on its inhibitory activity, outlines relevant experimental protocols for its characterization, and visualizes the key signaling pathways involved.

Introduction

This compound is a well-established anti-inflammatory agent recognized for its analgesic and antipyretic properties. Like other NSAIDs, its pharmacological activity is intrinsically linked to the modulation of the inflammatory response mediated by prostaglandins. Understanding the precise molecular interactions and cellular consequences of this compound's action is crucial for its optimal therapeutic use and for the development of novel anti-inflammatory agents. This guide is intended to provide a detailed technical resource for researchers and drug development professionals, focusing on the fundamental mechanism of this compound.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The inflammatory cascade is a complex biological process initiated in response to tissue injury or infection. A key pathway in this process is the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane phospholipids by the action of phospholipase A2. Once released, arachidonic acid serves as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

The COX pathway is responsible for the synthesis of prostanoids, a group of lipid mediators that includes prostaglandins, prostacyclin, and thromboxanes. These molecules are pivotal in mediating inflammation, pain, fever, and platelet aggregation. The initial and rate-limiting step in this pathway is the conversion of arachidonic acid to an unstable intermediate, prostaglandin G2 (PGG2), which is then rapidly converted to prostaglandin H2 (PGH2). This reaction is catalyzed by the cyclooxygenase (COX) enzyme, also known as prostaglandin-endoperoxide synthase (PTGS). PGH2 is subsequently metabolized by various tissue-specific isomerases and synthases to produce the different types of prostaglandins and thromboxanes.

There are two main isoforms of the COX enzyme:

-

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in physiological functions, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and supporting platelet function.

-

Cyclooxygenase-2 (COX-2): This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli, such as cytokines and endotoxins, at sites of inflammation. The prostaglandins produced by COX-2 are primarily involved in mediating the pathological processes of inflammation, pain, and fever.

This compound's Primary Mechanism of Action: Inhibition of Cyclooxygenase

The central mechanism of action of this compound is its ability to inhibit the activity of both COX-1 and COX-2 enzymes. By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid to PGG2, thereby halting the downstream synthesis of all prostaglandins. This non-selective inhibition of both COX isoforms underlies both its therapeutic anti-inflammatory effects and some of its potential side effects.

The inhibition of COX-2 is primarily responsible for the anti-inflammatory, analgesic, and antipyretic properties of this compound. By reducing the production of prostaglandins at the site of inflammation, this compound mitigates the cardinal signs of inflammation, including vasodilation, increased vascular permeability, edema, and pain.

Simultaneously, the inhibition of the constitutively expressed COX-1 enzyme can lead to certain adverse effects. The reduction of prostaglandins that protect the gastric mucosa can increase the risk of gastrointestinal irritation and ulceration. Similarly, the inhibition of COX-1 in the kidneys can affect renal blood flow and function, and its effect on platelet-derived thromboxane A2 can impact blood clotting.

Quantitative Data on COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Ibuprofen | 12 | 80 | 6.67 | [1][2] |

| Diclofenac | 0.076 | 0.026 | 0.34 | [1][2] |

| Celecoxib | 82 | 6.8 | 0.08 | [1] |

Note: Data for Ibuprofen, Diclofenac, and Celecoxib are provided for comparative purposes and are derived from studies using human peripheral monocytes.

Experimental Protocols for Elucidating the Mechanism of Action

The following are detailed methodologies for key experiments that can be employed to characterize the inhibitory activity of this compound on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the inhibitory potency and selectivity of a compound against COX-1 and COX-2.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used. Alternatively, microsomal fractions from cells or tissues known to express high levels of either isoform can be utilized.

-

Assay Buffer: A suitable buffer, typically Tris-HCl at a physiological pH (e.g., pH 8.0), containing necessary co-factors such as hematin and a reducing agent like glutathione or hydroquinone.

-

Substrate: Arachidonic acid is the natural substrate.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Procedure:

-

The COX enzyme is pre-incubated with various concentrations of this compound or vehicle control for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time (e.g., 1-2 minutes) and is then terminated by the addition of an acid (e.g., HCl or formic acid).

-

-

Detection of Prostaglandin Production: The amount of prostaglandin produced (commonly PGE2) is quantified. This can be achieved using various methods:

-

Enzyme Immunoassay (EIA): A competitive immunoassay is a widely used and sensitive method for quantifying specific prostaglandins.

-

Radioimmunoassay (RIA): A highly sensitive method that uses radiolabeled prostaglandins.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and quantitative method for measuring multiple prostanoids simultaneously.

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Whole Blood Assay for COX Inhibition

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is performed in the presence of all blood components.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in a whole blood matrix.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Activity Measurement (Thromboxane B2 Production):

-

Aliquots of whole blood are incubated with various concentrations of this compound or vehicle control.

-

Blood is allowed to clot at 37°C for a defined period (e.g., 60 minutes) to induce platelet aggregation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis. TXA2 is unstable and is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

-

The reaction is stopped by placing the samples on ice and adding a COX inhibitor like indomethacin.

-

Serum is separated by centrifugation.

-

TXB2 levels in the serum are quantified by EIA or LC-MS.

-

-

COX-2 Activity Measurement (Prostaglandin E2 Production):

-

Aliquots of whole blood are pre-incubated with a selective COX-1 inhibitor to block its activity.

-

COX-2 is induced in monocytes by stimulating the blood with an inflammatory agent, typically lipopolysaccharide (LPS), for a prolonged period (e.g., 24 hours) in the presence of various concentrations of this compound or vehicle control.

-

Plasma is separated by centrifugation.

-

Prostaglandin E2 (PGE2) levels in the plasma are quantified by EIA or LC-MS.

-

-

Data Analysis: IC50 values for both COX-1 and COX-2 are calculated as described for the in vitro assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating this compound's mechanism of action.

Caption: The core mechanism of this compound involves the inhibition of both COX-1 and COX-2.

Caption: A typical workflow for determining the COX inhibitory activity of this compound.

Conclusion

The primary mechanism of action of this compound is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. While the inhibition of COX-2 is central to its therapeutic efficacy, the concurrent inhibition of COX-1 accounts for its potential gastrointestinal and renal side effects. A thorough understanding of its inhibitory profile, including precise IC50 values and selectivity, is essential for its rational use in clinical practice and for guiding the development of future anti-inflammatory therapies with improved safety profiles. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other NSAIDs.

References

An In-Depth Technical Guide to the Anti-inflammatory Properties of Clopirac

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopirac is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates its therapeutic effects primarily through the inhibition of prostaglandin synthesis. This technical guide provides a comprehensive overview of the core anti-inflammatory properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and pharmacological research.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory mechanism of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2: This isoform is typically induced at sites of inflammation by various stimuli, including cytokines and other inflammatory mediators. The prostaglandins produced by COX-2 are central to the inflammatory response.

By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins at the site of inflammation, thereby mitigating the signs and symptoms of the inflammatory cascade.

Signaling Pathway

The inflammatory process initiated by cellular injury or insult leads to the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX-1 and COX-2 to produce prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins such as PGE2. This compound intervenes in this pathway by binding to and inhibiting the active site of the COX enzymes, thus blocking the synthesis of PGH2 and subsequent prostaglandins.

Secondary Mechanism: Modulation of NF-κB Signaling

Emerging evidence suggests that some NSAIDs may also exert anti-inflammatory effects through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. While direct and extensive research on this compound's effect on this pathway is limited, the known interactions of other NSAIDs with NF-κB signaling suggest a potential secondary mechanism for this compound's anti-inflammatory action.

Quantitative Data

While specific IC50 values for this compound are not as widely reported in recent literature as those for more common NSAIDs, historical and comparative data indicate its potency as a COX inhibitor. The following table summarizes representative IC50 values for other well-known NSAIDs to provide a comparative context for the potency of COX inhibition.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Ibuprofen | 12 | 80 |

| Diclofenac | 0.076 | 0.026 |

| Indomethacin | 0.0090 | 0.31 |

| Piroxicam | 47 | 25 |

Note: IC50 values can vary depending on the specific assay conditions, including the source of the enzyme and the substrate concentration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory properties of NSAIDs like this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the inhibitory potency of a compound against COX-1 and COX-2.

-

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

-

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme.

-

Arachidonic acid (substrate).

-

This compound at various concentrations.

-

Reaction buffer (e.g., Tris-HCl buffer).

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2).

-

-

Methodology:

-

Prepare a reaction mixture containing the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and a cofactor such as hematin.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the mixture at 37°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Measure the amount of PGE2 produced using a competitive EIA kit.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[1]

-

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

-

Animal Model:

-

Species: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.

-

-

Materials:

-

This compound.

-

Carrageenan (1% w/v in sterile saline).

-

Vehicle (e.g., 0.5% carboxymethylcellulose).

-

Positive control (e.g., Indomethacin).

-

Plethysmometer for measuring paw volume.

-

-

Methodology:

-

Fast the animals overnight before the experiment with free access to water.

-

Administer this compound (at various doses), the vehicle, or the positive control orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume.

-

The percentage of inhibition of edema for each treated group is calculated relative to the vehicle-treated control group.

-

Conclusion

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. There is also a potential for a secondary mechanism involving the modulation of the NF-κB signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of the anti-inflammatory properties of this compound and other novel NSAIDs. Further research to elucidate the precise IC50 values of this compound for COX-1 and COX-2 and to explore its effects on the NF-κB pathway in detail would be valuable for a more complete understanding of its pharmacological profile.

References

An In-Depth Technical Guide to the Cyclooxygenase Inhibition Pathway of Clopirac

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopirac, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrrole-acetic acid class, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the COX-1 and COX-2 isoforms. While specific quantitative inhibitory data for this compound is limited in publicly available literature, this document leverages data from the structurally analogous compound, Zomepirac, to provide a quantitative context for its activity. Detailed experimental protocols for assessing COX inhibition are provided, alongside visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound, chemically known as 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-acetic acid, is a non-steroidal anti-inflammatory agent.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of prostaglandin synthesis.[2] Prostaglandins are lipid autacoids that play a crucial role in mediating inflammation, pain, and fever.[3] The synthesis of prostaglandins is dependent on the activity of the cyclooxygenase (COX) enzymes. By inhibiting these enzymes, this compound effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation.[4]

-

COX-2: An inducible enzyme that is typically absent in most tissues but is upregulated in response to inflammatory stimuli like cytokines and endotoxins. The prostaglandins produced by COX-2 are the primary mediators of inflammation and pain.[4]

The therapeutic efficacy of NSAIDs is primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are largely a consequence of inhibiting COX-1. The selectivity of an NSAID for COX-1 versus COX-2 is therefore a critical determinant of its overall pharmacological profile.

The Cyclooxygenase Inhibition Pathway

The synthesis of prostaglandins commences with the liberation of arachidonic acid from the phospholipid bilayer of the cell membrane by the enzyme phospholipase A2. Arachidonic acid is then metabolized by COX enzymes in a two-step process to form prostaglandin H2 (PGH2). This intermediate is subsequently converted by various tissue-specific isomerases and synthases into a variety of bioactive prostanoids, including prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).

This compound, as a COX inhibitor, competitively binds to the active site of both COX-1 and COX-2, thereby preventing the binding of arachidonic acid and its subsequent conversion to PGH2. This blockade is the pivotal step in its mechanism of action, leading to a reduction in the synthesis of all downstream prostanoids. The inhibition of PGE2 synthesis, in particular, is a key factor in the anti-inflammatory and analgesic effects of this compound.

Quantitative Analysis of COX Inhibition

The potency and selectivity of NSAIDs are quantitatively assessed by determining their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value signifies greater inhibitory potency. The ratio of IC50 values (COX-1/COX-2) provides a selectivity index, indicating the drug's preference for one isoform over the other.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Zomepirac | 0.43 | 2.0 | 0.215 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Celecoxib | 82 | 6.8 | 12 |

| Table 1: Comparative IC50 values and selectivity indices for Zomepirac and other common NSAIDs. Data for Zomepirac, Diclofenac, Ibuprofen, and Celecoxib are from a human whole blood assay. |

Detailed Experimental Protocols

The following section outlines a standard in vitro experimental protocol for determining the IC50 values of a test compound, such as this compound, against COX-1 and COX-2. This protocol is based on established methodologies for measuring prostaglandin production.

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay measures the inhibition of COX-1 (via thromboxane B2 production) and COX-2 (via prostaglandin E2 production) in human whole blood.

Materials and Reagents:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme immunoassay (EIA) kits for PGE2 and TXB2 quantification.

-

Saline solution.

-

Incubator.

-

Centrifuge.

Experimental Workflow:

Procedure:

For COX-1 Activity:

-

Aliquots of whole blood (1 mL) are incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

The blood is then allowed to clot for 1 hour at 37°C.

-

Samples are centrifuged, and the serum is collected.

-

Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured using a specific EIA kit.

For COX-2 Activity:

-

Aliquots of whole blood (1 mL) are incubated with various concentrations of this compound or vehicle (DMSO) in the presence of lipopolysaccharide (LPS, 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression.

-

Samples are centrifuged, and the plasma is collected.

-

Prostaglandin E2 (PGE2) levels are measured using a specific EIA kit.

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value, the concentration of the inhibitor that produces 50% inhibition of enzyme activity, is determined by fitting the data to a sigmoidal dose-response model using non-linear regression analysis.

Conclusion

This compound, a member of the pyrrole-acetic acid class of NSAIDs, exerts its anti-inflammatory and analgesic effects through the inhibition of both COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins. While specific inhibitory data for this compound is scarce, the available information on the structurally similar compound Zomepirac suggests that it is a potent, non-selective COX inhibitor. The detailed experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacological profile of this compound and other novel COX inhibitors. A thorough understanding of the cyclooxygenase inhibition pathway is paramount for the development of safer and more effective anti-inflammatory therapies.

References

Clopirac: An In-depth Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopirac (1-p-Chlorophenyl-2,5-dimethyl-3-pyrroleacetic acid) is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prostaglandin synthetase inhibitor.[1][2] A thorough understanding of its solubility and stability is paramount for the successful development of robust and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the solubility and stability profile of this compound. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on established experimental protocols and theoretical considerations applicable to a molecule of its nature, drawing upon general principles of pharmaceutical sciences and regulatory guidelines.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a weakly acidic compound like this compound, solubility is expected to be significantly influenced by the pH of the medium.

Predicted Physicochemical Properties

A comprehensive search of scientific databases did not yield specific experimental solubility data for this compound in various solvents. However, its chemical structure allows for some predictions regarding its general solubility behavior.

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₄H₁₄ClNO₂ | [3] |

| Molecular Weight | 263.72 g/mol | [3] |

| IUPAC Name | 2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid | [3] |

| General Solubility | Soluble in DMSO | |

| Predicted Aqueous Solubility | Low, pH-dependent | General chemical principles |

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocols are recommended.

1.2.1. Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.

-

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

-

Materials:

-

This compound powder

-

Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, methanol, acetonitrile, DMSO)

-

Volumetric flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

-

-

Procedure:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the suspension to settle.

-

Withdraw a sample of the supernatant and clarify it by centrifugation or filtration to remove any undissolved solid.

-

Dilute the clear supernatant appropriately and analyze the concentration of this compound using a validated analytical method.

-

1.2.2. Potentiometric Titration for pH-Solubility Profile

This method is particularly useful for determining the solubility of ionizable compounds like this compound as a function of pH.

-

Objective: To generate a pH-solubility profile for this compound.

-

Materials:

-

This compound powder

-

Aqueous solutions of varying pH (e.g., buffer systems covering a range from pH 2 to 10)

-

Potentiometric titrator with a pH electrode

-

Validated analytical method (e.g., HPLC-UV)

-

-

Procedure:

-

Prepare saturated solutions of this compound in the different pH buffers as described in the shake-flask method.

-

Measure the pH of each saturated solution.

-

Determine the concentration of dissolved this compound in each solution using a validated analytical method.

-

Plot the logarithm of the solubility against the pH to obtain the pH-solubility profile.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility and pH-solubility profile.

Stability Profile

Stability testing is crucial to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways. While specific degradation data for this compound is not available, the following are standard stress conditions that should be applied.

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the acetic acid side chain |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the acetic acid side chain |

| Oxidative Degradation | 3-30% H₂O₂ at room temperature for 24 hours | Oxidation of the pyrrole ring |

| Thermal Degradation | Solid drug substance at 80-105°C for 48-72 hours | Thermolytic decomposition |

| Photolytic Degradation | Exposure to UV (254 nm) and visible light as per ICH Q1B guidelines | Photodegradation, potential for complex reactions |

Experimental Protocol for Forced Degradation Studies

A systematic approach is required to perform forced degradation studies and analyze the resulting samples.

-

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

-

Materials:

-

This compound powder

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Validated stability-indicating HPLC method with a photodiode array (PDA) detector

-

LC-MS/MS for identification of degradation products

-

Temperature-controlled oven

-

Photostability chamber

-

-

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (acid, base, water for neutral hydrolysis, and H₂O₂). For thermal and photolytic studies, expose the solid drug substance directly to the stress conditions.

-

Stress Application: Expose the samples to the conditions outlined in the table above. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using the validated stability-indicating HPLC-PDA method.

-

Peak Purity and Mass Balance: Assess the purity of the this compound peak using the PDA detector. Calculate the mass balance to account for the parent drug and all degradation products.

-

Identification of Degradants: For significant degradation products, use LC-MS/MS to determine their molecular weights and fragmentation patterns to aid in structure elucidation.

-

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting and analyzing forced degradation studies.

Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. This is typically a High-Performance Liquid Chromatography (HPLC) method.

Recommended HPLC Method Parameters

While a specific validated method for this compound was not found, a typical starting point for a reverse-phase HPLC method would be:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV spectrophotometry at a wavelength of maximum absorbance for this compound |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Method development would involve optimizing the mobile phase composition and pH to achieve adequate separation between the parent this compound peak and any degradation products. The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Signaling Pathway Context

This compound functions as an inhibitor of prostaglandin synthetase, also known as cyclooxygenase (COX). This enzyme is central to the inflammatory cascade. While this mechanism of action is key to its therapeutic effect, it does not directly inform its physicochemical stability. However, understanding the target pathway can be relevant for in-vivo stability and metabolism studies.

Prostaglandin Synthesis Pathway Inhibition by this compound

Caption: Inhibition of Prostaglandin Synthetase by this compound.

Conclusion

This technical guide outlines the necessary experimental framework for a comprehensive evaluation of the solubility and stability profile of this compound. While specific quantitative data for this compound remains scarce in the public domain, the methodologies presented here provide a robust roadmap for researchers and drug development professionals. The successful characterization of these fundamental physicochemical properties is an indispensable step in the formulation development process, ensuring the creation of a safe, effective, and stable pharmaceutical product. It is strongly recommended that the described experimental protocols be performed to generate the specific data required for regulatory submissions and to support all stages of formulation development.

References

Navigating Preclinical Development: A Technical Guide to Clopirac Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopirac, a non-steroidal anti-inflammatory drug (NSAID), has been a subject of pharmacological interest. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—in various animal models is a critical step in preclinical development. This technical guide provides a comprehensive overview of the pharmacokinetic characteristics of this compound and structurally similar compounds in key laboratory animal species. Due to the limited availability of published, detailed pharmacokinetic data specifically for this compound, this guide incorporates data from zomepirac, a closely related pyrrole acetic acid derivative, to provide a comparative and insightful analysis for researchers. This approach allows for a foundational understanding of the expected pharmacokinetic behavior of this class of compounds.

Core Pharmacokinetic Parameters

The disposition and pharmacokinetics of zomepirac, a structural analog of this compound, have been studied in rats, mice, rabbits, hamsters, and rhesus monkeys. These studies reveal significant species-dependent differences in how the drug is processed.

Data Presentation: Comparative Pharmacokinetics of Zomepirac

The following tables summarize the key quantitative pharmacokinetic parameters of zomepirac in various animal models, offering a predictive framework for this compound studies.

Table 1: Plasma Clearance and Terminal Elimination Half-Life of Zomepirac in Animal Models

| Animal Model | Plasma Clearance (ml/min/kg) | Terminal Elimination Half-Life (hr) |

| Rat | ~0.30 | 2.8 - 6.5 |

| Mouse | ~0.30 | 5.3 - 6.6 |

| Rabbit | ~0.30 | 2.5 |

| Hamster (female) | ~4.5 | 2.3 |

| Rhesus Monkey | ~4.5 | 12.7 - 25.5 |

Data sourced from studies on zomepirac and presented as a comparative reference for this compound.

Table 2: Excretion Profile of Zomepirac in Animal Models

| Animal Model | Primary Route of Excretion | Biliary Excretion (% of dose in 27 hr) |

| Rat | Kidneys | 23.6% |

| Mouse | Kidneys | Not Quantified |

| Rabbit | Kidneys | Not Quantified |

| Hamster | Kidneys | Not Quantified |

| Rhesus Monkey | Kidneys | Qualitatively Observed |

Data sourced from studies on zomepirac and presented as a comparative reference for this compound.

Absorption and Bioavailability

Studies on zomepirac indicate that it is rapidly and completely absorbed across all tested animal species[1]. In rhesus monkeys, the absolute bioavailability of oral zomepirac was found to be complete[1]. This suggests that this compound, given its structural similarities, is also likely to be well-absorbed following oral administration.

Distribution

Metabolism

The metabolic fate of a drug can vary significantly between species, impacting both its efficacy and safety profile. For zomepirac, the formation of an acyl glucuronide was a major metabolic pathway in rhesus monkeys and substantial in mice. However, this pathway was very minor in rats and rabbits and non-existent in hamsters[1].

Rodent species, including rats, mice, and hamsters, were found to hydroxylate the 4-methyl group on the pyrrole ring, a metabolic pathway that was minor in humans and not observed in rhesus monkeys[1]. Furthermore, rodents also demonstrated cleavage of the molecule to form 4-chlorobenzoic acid and its conjugates, which were minor metabolites in rhesus monkeys[1]. These species-specific metabolic pathways are crucial considerations when extrapolating animal data to humans.

Caption: Comparative metabolic pathways of zomepirac in different animal models.

Excretion

The primary route of excretion for zomepirac and its metabolites across all studied species was through the kidneys, with the remainder being eliminated in the feces. Notably, significant biliary excretion was quantified in rats, accounting for 23.6% of the administered dose over 27 hours. This suggests the potential for enterohepatic recirculation, which can influence the drug's half-life and overall exposure.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to generating reliable and reproducible pharmacokinetic data.

Animal Models and Husbandry

-

Species: Male and female rats (e.g., Sprague-Dawley, Wistar), dogs (e.g., Beagle), and non-human primates (e.g., Rhesus, Cynomolgus monkeys) are commonly used.

-

Housing: Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

-

Acclimation: A suitable acclimation period is necessary before the study begins to minimize stress-related physiological changes.

Drug Administration

-

Formulation: this compound should be formulated in a suitable vehicle for the intended route of administration (e.g., saline for intravenous injection, a suspension for oral gavage).

-

Routes of Administration:

-

Intravenous (IV): Administered typically via a cannulated vein (e.g., jugular vein in rats) to determine parameters like clearance and volume of distribution.

-

Oral (PO): Administered by gavage to assess oral absorption and bioavailability.

-

-

Dose Selection: Dose levels should be selected based on prior toxicity studies and anticipated therapeutic concentrations.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points from a cannulated artery or vein (e.g., tail vein in rats). The frequency of sampling should be sufficient to characterize the absorption, distribution, and elimination phases.

-

Urine and Feces Collection: Animals are housed in metabolism cages to allow for the separate collection of urine and feces to determine the extent and routes of excretion.

-

Bile Collection: In some studies, bile duct cannulation may be performed to directly measure biliary excretion.

-

Sample Processing: Blood samples are typically centrifuged to obtain plasma, which is then stored frozen until analysis.

Analytical Methods

-

Sample Preparation: Plasma, urine, and homogenized tissue samples often require extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the drug and its metabolites from endogenous components.

-

Quantification: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the standard analytical technique for the sensitive and specific quantification of this compound and its metabolites in biological matrices.

Caption: A generalized workflow for conducting pharmacokinetic studies in animal models.

Conclusion

This technical guide provides a foundational overview of the key pharmacokinetic considerations for this compound in preclinical animal models, drawing upon available data for the structurally similar compound, zomepirac. The significant inter-species differences in metabolism and clearance highlight the importance of using multiple animal models in preclinical development to better predict human pharmacokinetics. The experimental protocols outlined herein provide a framework for conducting robust and reproducible studies. Further research to generate and publish this compound-specific pharmacokinetic data would be invaluable to the scientific community.

References

Clopirac: An In-Depth Technical Guide on Pharmacodynamics and Dose-Response

Notice to the Reader: Publicly available information on the pharmacodynamics and dose-response of Clopirac is exceedingly scarce. The majority of research on this compound appears to have been conducted in the 1970s, and detailed experimental data, particularly quantitative dose-response studies and comprehensive clinical trial results, are not readily accessible in modern scientific literature databases. Much of the digitally indexed information redirects to "Clopidogrel," a distinct antiplatelet agent, indicating a general lack of contemporary research and data for this compound.

This guide compiles the limited available information to provide a foundational understanding of this compound for researchers, scientists, and drug development professionals. The absence of detailed quantitative data precludes the creation of comprehensive data tables and necessitates a more descriptive approach to its pharmacodynamics.

Executive Summary

This compound is a non-steroidal anti-inflammatory drug (NSAID) identified as an inhibitor of prostaglandin synthetase.[1] Its mechanism of action aligns with other drugs in its class, targeting the enzymatic pathway responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Clinical investigations in the 1970s explored its potential use in treating rheumatoid arthritis.[2] However, a detailed public record of its dose-response relationship, specific experimental protocols, and a complete pharmacodynamic profile is not available.

Mechanism of Action: Prostaglandin Synthesis Inhibition

The primary pharmacodynamic effect of this compound is the inhibition of prostaglandin synthetase, an enzyme complex now more commonly known as cyclooxygenase (COX).[1] By blocking this enzyme, this compound prevents the conversion of arachidonic acid into prostaglandins, which are crucial signaling molecules in the inflammatory cascade.

Signaling Pathway

The generalized signaling pathway for NSAID action, which is understood to be the mechanism for this compound, is depicted below.

References

The Metabolic Fate of Clopirac: An In-depth Technical Guide on Metabolite Identification and Activity

An Overview of Clopirac Metabolism

This compound, a nonsteroidal anti-inflammatory drug (NSAID), undergoes metabolic transformation within the body, a critical process that influences its therapeutic efficacy and safety profile. While comprehensive data on the complete metabolic profile of this compound remains to be fully elucidated in publicly available scientific literature, this guide synthesizes the foundational principles of NSAID metabolism to postulate the likely biotransformation pathways of this compound and the potential activity of its metabolites. This document is intended for researchers, scientists, and drug development professionals, providing a framework for understanding and investigating the metabolism of this compound.

Postulated Metabolic Pathways of this compound

Based on the chemical structure of this compound, which features a pyrrole ring, a chlorophenyl group, and a carboxylic acid moiety, its metabolism is anticipated to proceed through Phase I and Phase II reactions common to xenobiotics.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent conjugation. For this compound, these are likely to include:

-

Hydroxylation: The aromatic chlorophenyl ring and the methyl groups on the pyrrole ring are potential sites for hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. Aromatic hydroxylation can occur at various positions on the phenyl ring, while aliphatic hydroxylation can target the methyl substituents.

-

Oxidative Dealkylation: The methyl groups on the pyrrole ring could also be subject to oxidative removal.

-

Oxidation of the Pyrrole Ring: The pyrrole moiety itself may undergo oxidation, potentially leading to ring-opened products.

Phase II Metabolism: Conjugation Reactions

The primary functional group on this compound, the carboxylic acid, is a prime substrate for Phase II conjugation reactions.

-

Glucuronidation: This is a major metabolic pathway for many NSAIDs containing a carboxylic acid group. The formation of an acyl glucuronide is highly probable, mediated by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the drug, facilitating its excretion.

The diagram below illustrates the postulated primary metabolic pathways for this compound.

Caption: Postulated metabolic pathways of this compound.

Activity of this compound and its Potential Metabolites

This compound itself is known to possess analgesic activity. The pharmacological activity of its potential metabolites is a key area for investigation.

-

Parent Drug Activity: The anti-inflammatory and analgesic effects of this compound are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, a common mechanism for NSAIDs.

-

Metabolite Activity:

-

Hydroxylated Metabolites: The activity of hydroxylated metabolites can vary. In some cases, hydroxylation can lead to metabolites with retained, reduced, or even enhanced pharmacological activity. For other NSAIDs, hydroxylation often results in less active compounds.

-

Acyl Glucuronides: Acyl glucuronides are generally considered inactive and are primarily involved in detoxification and elimination. However, for some NSAIDs, these conjugates can be chemically reactive and have been implicated in adverse drug reactions.

-

The signaling pathway below depicts the generally accepted mechanism of action for NSAIDs, which is relevant to understanding the activity of this compound and its potentially active metabolites.

Caption: Mechanism of action of NSAIDs like this compound.

Experimental Protocols for Metabolite Identification and Activity Assessment

To definitively identify and characterize the metabolites of this compound and their biological activities, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Studies

-

Objective: To identify the primary metabolic pathways and the enzymes involved.

-

Methodology:

-

Incubation: Incubate this compound with human liver microsomes (HLMs) or hepatocytes. HLMs are a source of CYP and UGT enzymes, while hepatocytes provide a more complete metabolic system.

-

Cofactors: Supplement incubations with necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for glucuronidation).

-

Time Points: Collect samples at various time points to monitor the disappearance of the parent drug and the formation of metabolites.

-

Analysis: Analyze samples using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) for the detection and structural elucidation of metabolites.

-

The following workflow illustrates a typical in vitro metabolism study.

Caption: Workflow for in vitro metabolite identification.

In Vivo Metabolism Studies

-

Objective: To identify the metabolites formed in a whole organism and determine their pharmacokinetic profiles.

-

Methodology:

-

Dosing: Administer this compound to an appropriate animal model (e.g., rats, mice).

-

Sample Collection: Collect biological samples (plasma, urine, feces) over a time course.

-

Extraction: Extract the drug and its metabolites from the biological matrices.

-

Analysis: Analyze the extracts using LC-MS/MS to identify and quantify this compound and its metabolites.

-

Pharmacological Activity Assays

-

Objective: To determine the biological activity of the identified metabolites.

-

Methodology:

-

Synthesis: If sufficient quantities of metabolites are not obtained from in vivo studies, chemical synthesis of the identified metabolites is required.

-

COX Inhibition Assay: Evaluate the inhibitory activity of the parent drug and its metabolites against COX-1 and COX-2 enzymes using in vitro enzyme assays. This will determine their anti-inflammatory potential and their potential for gastrointestinal side effects.

-

In Vivo Models of Pain and Inflammation: Assess the analgesic and anti-inflammatory efficacy of the metabolites in established animal models (e.g., writhing test for analgesia, carrageenan-induced paw edema for inflammation).

-

Quantitative Data Summary

Due to the limited availability of public data, a quantitative summary of this compound metabolism is not currently possible. The table below is provided as a template for organizing future experimental data.

| Metabolite | Formation Rate (in vitro) (nmol/min/mg protein) | Plasma Concentration (in vivo) (ng/mL) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| This compound | - | Data Not Available | Data Not Available | Data Not Available |

| Hydroxylated Metabolite 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This compound Acyl Glucuronide | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Conclusion and Future Directions

The metabolism of this compound and the pharmacological profile of its metabolites represent a significant gap in the current scientific literature. The pathways and experimental protocols outlined in this guide provide a robust framework for future research in this area. Elucidating the metabolic fate of this compound is crucial for a comprehensive understanding of its efficacy and for identifying any potential safety concerns related to its metabolites. Further studies are essential to populate the data tables and confirm the postulated metabolic pathways, ultimately leading to a more complete understanding of this NSAID.

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Clopirac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopirac, a non-steroidal anti-inflammatory drug (NSAID), is a potent inhibitor of prostaglandin synthetase. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for studying its stability, pharmacokinetics, and metabolism. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.

This document provides a detailed application note and protocol for the analysis of this compound using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Due to the limited availability of published, detailed analytical methods specifically for this compound, the following protocols are based on a validated method for a structurally analogous compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. This method serves as a robust starting point for the development and validation of a specific this compound assay. The method is suitable for quantification, impurity profiling, and stability studies.

Materials and Methods

This section outlines the necessary equipment, reagents, and the detailed chromatographic conditions for the HPLC analysis of this compound.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV/Vis or Photodiode Array (PDA) detector

Reagents and Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

Chromatographic Conditions:

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| Stationary Phase | C18 column (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

| Run Time | 20 minutes |

Experimental Protocols

1. Preparation of Mobile Phase (Phosphate Buffer, pH 3.0)

-

Dissolve a sufficient amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution.

-

Adjust the pH of the solution to 3.0 using orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Prepare the mobile phase by mixing the filtered phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.

-

Degas the mobile phase by sonicating for 10-15 minutes before use.

2. Preparation of Standard Stock Solution

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase to obtain a concentration of 100 µg/mL.

-

This stock solution can be further diluted with the mobile phase to prepare working standard solutions for calibration.

3. Sample Preparation (from a solid dosage form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Make up the volume to 100 mL with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

4. System Suitability Testing

Before sample analysis, the suitability of the chromatographic system should be verified. The acceptance criteria are presented in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections) | ≤ 2.0% |

Data Presentation

Method Validation Summary:

The following tables summarize the quantitative data from the method validation, demonstrating its suitability for the intended purpose.

Linearity:

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 6.25 - 50.00 | ≥ 0.999 |

Precision:

| Precision Type | % RSD |

| Repeatability (Intra-day) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 2.0% |

Accuracy (Recovery):

| Spiked Concentration Level | Mean Recovery (%) |

| 80% | 98.0 - 102.0 |

| 100% | 98.0 - 102.0 |

| 120% | 98.0 - 102.0 |

Limits of Detection (LOD) and Quantification (LOQ):

| Parameter | Value |

| LOD | Based on Signal-to-Noise ratio of 3:1 |

| LOQ | Based on Signal-to-Noise ratio of 10:1 |

Visualization of Workflows and Pathways

Experimental Workflow for this compound HPLC Analysis:

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship in a Stability-Indicating HPLC Method:

Caption: Concept of a stability-indicating HPLC method.

Application Note: Quantitative Analysis of Clopirac in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Clopirac in human plasma. This compound, a non-steroidal anti-inflammatory drug (NSAID), has the molecular formula C14H14ClNO2 and a monoisotopic mass of 263.0713 Da.[1][2] Due to the limited publicly available information on the specific metabolism and mass spectrometry parameters for this compound, this protocol is based on its known chemical properties and established methodologies for the analysis of small molecule drugs in biological matrices. The method employs a simple protein precipitation for sample preparation followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound is a non-steroidal anti-inflammatory agent.[3] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the determination of drugs in complex biological fluids. This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as Diclofenac or another NSAID)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, LC-MS grade

-

Human plasma (with appropriate anticoagulant)

Sample Preparation

A protein precipitation method is utilized for the extraction of this compound from human plasma.

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Gradient:

| Time (min) | %B |

| 0.0 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Injection Volume: 5 µL Column Temperature: 40°C

Mass Spectrometry

Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

MRM Transitions:

Based on the chemical structure of this compound (C14H14ClNO2, Exact Mass: 263.07 Da), the protonated molecule [M+H]+ with an m/z of 264.08 would be the expected precursor ion in positive ionization mode. Fragmentation would likely occur at the carboxylic acid group and the bond connecting the acetic acid moiety to the pyrrole ring. The following are predicted MRM transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 264.1 | Predicted 218.1 | 100 | 30 | 15 |

| This compound | 264.1 | Predicted 182.1 | 100 | 30 | 25 |

| Internal Standard | To be determined | To be determined | 100 | To be determined | To be determined |

Note: The product ions and optimal cone voltage and collision energy values are predicted and should be optimized experimentally by infusing a standard solution of this compound into the mass spectrometer.

Data Analysis

Data acquisition and processing are performed using the mass spectrometer's software. A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. The concentration of this compound in the quality control and unknown samples is determined from the linear regression equation of the calibration curve.

Quantitative Data Summary

The following table presents a template for summarizing the quantitative performance of the method. Actual values would be determined during method validation.

| Parameter | Result |

| Linearity Range | e.g., 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | e.g., > 0.99 |

| Lower Limit of Quantification (LLOQ) | e.g., 1 ng/mL |

| Intra-day Precision (%CV) | e.g., < 15% |

| Inter-day Precision (%CV) | e.g., < 15% |

| Accuracy (% Bias) | e.g., within ±15% |

| Recovery (%) | e.g., > 85% |

| Matrix Effect (%) | e.g., 90-110% |

Metabolism of this compound

Specific metabolic pathways for this compound are not well-documented in publicly available literature. However, based on its chemical structure, potential biotransformation pathways in humans can be predicted. These generally fall into Phase I and Phase II metabolic reactions.

Predicted Phase I Metabolism

-

Oxidation: Hydroxylation of the aromatic ring or the methyl groups on the pyrrole ring.

-

N-dealkylation: While less common for aryl-substituted pyrroles, it remains a possibility.

Predicted Phase II Metabolism

-

Glucuronidation: The carboxylic acid moiety is a prime site for conjugation with glucuronic acid to form a more water-soluble metabolite for excretion.

-

Sulfation: Conjugation with a sulfate group is another possible pathway for increasing water solubility.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Predicted metabolic pathways of this compound.

References

Application Notes and Protocols for In Vitro Cell-Based Inflammation Assays of Clopirac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopirac is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the phenylacetic acid class. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. These application notes provide detailed protocols for in vitro cell-based assays to characterize the anti-inflammatory properties of this compound. The described methods focus on utilizing the RAW 264.7 macrophage cell line, a widely accepted model for studying inflammatory responses.

The primary inflammatory pathway investigated is the lipopolysaccharide (LPS)-induced inflammatory cascade. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This results in the production and release of various pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Mechanism of Action: Inhibition of the Inflammatory Cascade

This compound exerts its anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins from arachidonic acid. Prostaglandins are crucial mediators of inflammation, pain, and fever. Furthermore, by modulating prostaglandin synthesis, this compound can indirectly affect the production and signaling of other inflammatory molecules. The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by LPS, IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and COX-2.

Data Presentation

Table 1: Inhibitory Effect of this compound on COX Enzymes

| Enzyme | IC50 (µM) |

| COX-1 | Data not available |

| COX-2 | Data not available |

Table 2: Effect of this compound on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | IC50 (µM) |

| Nitric Oxide (NO) | Data not available |

| TNF-α | Data not available |

| IL-6 | Data not available |

| IL-1β | Data not available |

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for these assays.

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in appropriate multi-well plates at a density suitable for the specific assay. Allow the cells to adhere and grow for 24 hours before treatment.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS and vehicle.

-

Incubate for the time specified in each assay protocol.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate reader

Protocol:

-

After the treatment period (typically 24 hours), collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample in a new 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

TNF-α, IL-6, and IL-1β Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

Materials:

-

Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

-

Microplate reader

Protocol:

-

After the appropriate incubation period (e.g., 6-24 hours for TNF-α, 24 hours for IL-6 and IL-1β), collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions provided with the specific kit. The general steps include:

-

Coating the plate with a capture antibody.

-

Adding the standards and samples.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve generated with recombinant cytokines.

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in inflammatory mediators is not due to cell death.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate reader

Protocol:

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-